Ado-P-CH2-P-PS-ado
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Overview
Description
Ado-P-Ch2-P-Ps-Ado, also known as bis(5’-adenosyl)-triphosphatase, is a small molecule with a complex structure. It is a synthetic analog of diadenosine triphosphate (Ap3A), which is involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ado-P-Ch2-P-Ps-Ado involves multiple steps, starting with the preparation of the adenosine derivativesThe reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to achieve the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound through careful control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ado-P-Ch2-P-Ps-Ado undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes to yield adenosine monophosphate (AMP) and adenosine diphosphate (ADP) .
Common Reagents and Conditions
The hydrolysis of this compound is typically catalyzed by enzymes such as bis(5’-adenosyl)-triphosphatase. The reaction conditions often involve the presence of magnesium ions (Mg2+) to facilitate the enzymatic activity .
Major Products Formed
The major products formed from the hydrolysis of this compound are AMP and ADP. These products are important intermediates in various biochemical pathways .
Scientific Research Applications
Ado-P-Ch2-P-Ps-Ado has several applications in scientific research:
Mechanism of Action
Ado-P-Ch2-P-Ps-Ado exerts its effects by interacting with specific enzymes, such as bis(5’-adenosyl)-triphosphatase. The compound binds to the active site of the enzyme, facilitating the hydrolysis of diadenosine triphosphate (Ap3A) to AMP and ADP. This reaction is crucial for regulating cellular energy levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diadenosine triphosphate (Ap3A): The natural substrate for bis(5’-adenosyl)-triphosphatase, involved in similar biochemical processes.
Diadenosine tetraphosphate (Ap4A): Another substrate for the enzyme, with slightly different properties and functions.
Uniqueness
Ado-P-Ch2-P-Ps-Ado is unique due to its synthetic nature and the presence of a sulfur atom in its structure. This modification makes it a valuable tool for studying the enzymatic activity and regulatory mechanisms of bis(5’-adenosyl)-triphosphatase .
Properties
Molecular Formula |
C21H29N10O14P3S |
---|---|
Molecular Weight |
770.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C21H29N10O14P3S/c22-16-10-18(26-3-24-16)30(5-28-10)20-14(34)12(32)8(43-20)1-41-46(36,37)7-47(38,39)45-48(40,49)42-2-9-13(33)15(35)21(44-9)31-6-29-11-17(23)25-4-27-19(11)31/h3-6,8-9,12-15,20-21,32-35H,1-2,7H2,(H,36,37)(H,38,39)(H,40,49)(H2,22,24,26)(H2,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-,48?/m1/s1 |
InChI Key |
UJCWOSLCGXVJOD-VEBDTVEDSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=S)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Origin of Product |
United States |
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